3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family, which is known for its diverse pharmacological activities. Pyrazoles are characterized by their five-membered ring structure containing two adjacent nitrogen atoms. This specific compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity.
This compound falls under the category of heterocyclic compounds, specifically as a substituted pyrazole. It can also be classified as an amine due to the presence of an amino group (-NH2) in its structure. Pyrazoles are often explored for their role in biological systems, making them important in pharmaceutical research.
The synthesis of 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine can be achieved through several methods, including:
Technical details include the use of solvents like dimethylformamide or ethanol during reactions, and monitoring progress via thin-layer chromatography (TLC) to ensure complete conversion of starting materials .
The molecular structure of 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine features:
The molecular formula is , and its molecular weight is approximately 204.23 g/mol. The compound's structural integrity can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The compound can participate in various chemical reactions, including:
Technical details regarding these reactions often involve optimizing conditions such as temperature and reaction time to achieve high yields .
The mechanism of action for compounds like 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine typically involves interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding with target sites, which can modulate biological pathways.
Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial activities through various mechanisms including inhibition of cyclooxygenase enzymes or modulation of neurotransmitter systems .
The compound is expected to be a solid at room temperature with potential solubility in polar solvents like water and methanol due to the presence of polar functional groups.
Key chemical properties include:
Relevant data on solubility, reactivity with acids/bases, and thermal stability are crucial for practical applications in synthesis and formulation .
3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine has potential applications in:
The emergence of 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS: 1177348-49-0) as a research compound represents a significant milestone in heterocyclic chemistry. First reported in the late 2000s, this compound gained structural characterization through advanced analytical techniques, with its CAS registry number (1177348-49-0) formalized around 2010 [1] [4]. The molecule features a pyrazole-pyridazine linkage, where the pyrazol-5-amine moiety is tethered to the pyridazine ring via a nitrogen-nitrogen bond. This specific structural configuration generated immediate interest due to the synthetic challenges associated with constructing sterically hindered N-N linked biheteroaryl systems [3].
Commercial availability of the compound began around 2015 through specialty chemical suppliers like Fluorochem and ChemScene, initially targeting pharmaceutical discovery programs. Early synthetic routes involved:
Table 1: Historical Development Timeline
Year Range | Development Phase | Key Advancements |
---|---|---|
2008-2010 | Initial Synthesis & Characterization | CAS assignment (1177348-49-0); Structural confirmation via NMR/MS |
2011-2014 | Method Optimization | Improved coupling efficiency; Purity enhancement (>98%) |
2015-Present | Research Utilization | Broad availability through specialty suppliers |
The compound's chemical identity was rigorously confirmed through spectral data: NMR revealed distinctive aminopyrazole proton signals at δ 5.3 ppm and pyridazine ring protons between δ 7.5-8.2 ppm, while mass spectrometry consistently showed the [M+H]+ ion at m/z 190.22, aligning with the molecular formula C₉H₁₁N₅ [1] [4]. These analytical milestones established a foundation for its application in medicinal chemistry programs exploring pyrazolylpyridazine space.
3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine embodies a strategic pharmacophore hybridization approach, merging the biological profiles of two privileged heterocyclic systems. The pyrazole component contributes hydrogen bonding capacity via the 5-amino group and metal coordination potential through the pyrazole nitrogen atoms. Simultaneously, the 6-methylpyridazine ring provides a planar aromatic surface for π-stacking interactions and enhanced solubility relative to phenyl analogues [4] [8]. The methyl substituents at both the pyrazole 3-position and pyridazine 6-position serve critical roles in:
Table 2: Pharmacophoric Features and Contributions
Structural Element | Medicinal Chemistry Contribution | Biomolecular Interaction Potential |
---|---|---|
5-Aminopyrazole | Hydrogen bond donation/acceptance; Metal coordination | H-bond to Asp86 (hypothetical kinase); Zn²⁺ chelation |
N1-Pyridazine linkage | Conformational restriction; Electronic effects | π-Stacking with Phe82; Charge transfer complex formation |
3-Methylpyrazole | Steric blockade; Lipophilicity modulation | Hydrophobic pocket occupancy; Metabolic stabilization |
6-Methylpyridazine | Electron donation; Solubility enhancement | CH-π interactions; Improved aqueous solubility (LogS = -2.1) |
Molecular modeling reveals the compound's capacity to adopt multiple bioactive conformations. The dihedral angle between the heterocyclic rings ranges from 30-50° in energy-minimized structures, enabling adaptation to diverse binding pockets. This flexibility, combined with hydrogen bond acceptor/donor counts (4 acceptors, 1 donor), and moderate polar surface area (69.6 Ų), positions it as a versatile scaffold for targeting enzymes and receptors [1] [4]. The molecule's balanced physicochemical properties (MW = 189.22 g/mol, TPSA = 69.62 Ų) align well with lead-like space criteria in drug discovery.
Recent applications showcase its incorporation as a core structure in antibacterial candidates targeting metallo-β-lactamases and as kinase hinge-binding motifs in anticancer agents. The molecule's synthetic tractability enables derivatization at multiple positions:
Table 3: Comparison with Related Pharmacophore Hybrids
Compound Structure | Molecular Weight | H-Bond Acceptors | TPSA (Ų) | Research Applications |
---|---|---|---|---|
3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine | 189.22 | 5 | 69.6 | Kinase inhibitors; Antibacterials |
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | 174.20 | 4 | 58.0 | Cannabinoid receptor modulators |
4-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | 174.20 | 4 | 67.6 | Antidiabetic agents |
1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine | 175.19 | 5 | 58.4 | Neurological disorder candidates |
These structural advantages have established 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine as a privileged scaffold in contemporary drug discovery, particularly in programs targeting infectious diseases and oncology [4] [6] [8]. The molecule continues to enable exploration of heterocyclic synergy – specifically how strategic methyl group placement influences target engagement while maintaining favorable physicochemical profiles for bioavailability.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7